4-(2-Methylanilino)pent-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75924-41-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2-methylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-12(9)13-10(2)8-11(3)14/h4-8,13H,1-3H3 |
InChI Key |
XUEFXWDJSSIJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methylanilino Pent 3 En 2 One and Its Analogues
Conventional Synthetic Routes to 4-(2-Methylanilino)pent-3-en-2-one
The most prevalent and straightforward method for synthesizing this compound involves the direct condensation of a β-dicarbonyl compound, namely acetylacetone (B45752), with a substituted aniline (B41778), in this case, 2-methylaniline. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration, leading to the formation of the enaminone system.
The reaction between acetylacetone and anilines is a versatile method for preparing a wide array of β-enaminones. wikipedia.org Acetylacetone, with its two carbonyl groups, provides an electrophilic center for the nucleophilic attack by the amino group of the aniline. wikipedia.org The resulting intermediate then undergoes dehydration to yield the stable enaminone product.
The condensation reaction is often facilitated by the use of an acid catalyst. Various acids have been shown to be effective, with the primary role of the catalyst being the protonation of the carbonyl oxygen of acetylacetone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic aniline.
Formic acid has been identified as a particularly efficient, mild, and environmentally friendly catalyst for this transformation. researchgate.net Its use in methanol (B129727) has been shown to lead to near-quantitative yields of β-enaminones in short reaction times. researchgate.net The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates under the acidic conditions to form the final enaminone product.
Table 1: Effect of Different Acid Catalysts on the Condensation of Acetylacetone and Aniline
| Catalyst | Yield (%) |
| Formic Acid | 98 |
| Acetic Acid | 85 |
| Propanoic Acid | 82 |
| Butanoic Acid | 80 |
| Data derived from studies on the condensation of acetylacetone with aniline, indicating the high efficiency of formic acid. researchgate.net |
The choice of solvent plays a crucial role in the efficiency of the condensation reaction. A variety of solvents have been investigated to determine the optimal conditions for the synthesis of β-enaminones. researchgate.net Protic solvents, such as methanol and ethanol (B145695), have been found to be particularly effective, likely due to their ability to solvate the transition state and facilitate proton transfer. researchgate.net
In a study comparing different solvents for the condensation of acetylacetone with aniline, methanol provided the highest yield. researchgate.net This highlights the importance of selecting an appropriate solvent system to maximize the efficiency of the synthesis. The optimization of other reaction parameters, such as temperature and reaction time, is also critical for achieving high yields and purity of the desired product.
Table 2: Influence of Solvent on the Yield of 4-Anilinopent-3-en-2-one
| Solvent | Yield (%) |
| Methanol | 98 |
| Ethanol | 87 |
| Toluene | 70 |
| Benzene (B151609) | 76 |
| Chloroform | 54 |
| Dichloromethane | 55 |
| Data illustrates the significant impact of the solvent on the reaction outcome. researchgate.net |
The synthesis of this compound is representative of a broader class of reactions used to prepare a wide variety of enaminoketone derivatives. By varying the substituted aniline and the β-dicarbonyl compound, a diverse library of enaminoketones can be accessed. For instance, the use of different substituted anilines allows for the introduction of various electronic and steric properties into the final molecule.
Furthermore, other β-diketones can be used in place of acetylacetone to generate enaminoketones with different substitution patterns on the carbon backbone. This flexibility makes the condensation reaction a powerful tool for the synthesis of tailored enaminoketone structures for specific applications.
Condensation Reactions with Acetylacetone and Substituted Anilines
Synthesis of Sterically Encumbered Analogues
The synthesis of sterically encumbered enaminoketones, where bulky groups are present on the aryl ring of the aniline, presents unique challenges. The increased steric hindrance around the nitrogen atom can impede its nucleophilic attack on the carbonyl carbon of the β-dicarbonyl compound, potentially leading to lower reaction rates and yields.
Schiff bases, which share the imine functional group with enaminones, provide a useful model for understanding the strategies for incorporating bulky aryl groups. nih.govmonash.edu The synthesis of Schiff bases with sterically demanding substituents often requires more forcing reaction conditions, such as higher temperatures or the use of more potent catalysts, to overcome the steric barrier.
In the context of enaminoketone synthesis, strategies to incorporate bulky aryl groups may include the use of microwave irradiation to accelerate the reaction or the employment of Lewis acids to more effectively activate the dicarbonyl compound. For example, the synthesis of 4-(2,3-dimethylanilino)pent-3-en-2-one, a sterically more hindered analogue, has been successfully achieved. nih.govnih.gov The structure of this compound reveals a significant dihedral angle between the aryl ring and the enaminone plane, a consequence of the steric repulsion from the methyl groups. nih.govnih.gov This demonstrates that while steric hindrance can influence the conformation of the final product, it does not necessarily prevent its formation.
Recent domino strategies for the synthesis of enaminones have also shown success with sterically bulky anilines. nih.gov For instance, 2-iodoaniline (B362364) and naphthalen-1-amine have been successfully converted into the corresponding N-aryl enaminones, indicating that even significant steric bulk can be accommodated under appropriate reaction conditions. nih.gov
Influence of Substituent Design on Synthetic Yield and Product Isolation
The efficiency of the synthesis of 4-(arylamino)pent-3-en-2-one derivatives is significantly influenced by the nature and position of substituents on the aniline ring. These substituents can exert both electronic and steric effects, which in turn affect the reaction rate, equilibrium position, and ultimately the yield of the desired product. The choice of solvent and catalyst also plays a crucial role in optimizing the reaction conditions.
Detailed Research Findings:
The condensation reaction between anilines and acetylacetone is a reversible process that is often catalyzed by acids. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of acetylacetone, followed by dehydration to form the enaminone.
Electronic Effects: The nucleophilicity of the aniline nitrogen is a key factor in the initial step of the reaction. Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) like nitro or halo groups decrease the nucleophilicity of the amine, which can result in lower yields or require more forcing reaction conditions.
Solvent Effects: The choice of solvent can have a profound effect on the yield of the condensation reaction. A study on the condensation of aniline with acetylacetone demonstrated a wide range of yields depending on the solvent used. researchgate.net Methanol was found to be the most effective solvent, affording a near-quantitative yield of 98%. researchgate.net This is likely due to its ability to solvate the intermediates and facilitate the proton transfer steps involved in the reaction mechanism.
Product Isolation: The isolation and purification of 4-(arylamino)pent-3-en-2-one derivatives are typically achieved through standard laboratory techniques. After the reaction is complete, the product is often isolated by precipitation upon cooling the reaction mixture or by removal of the solvent under reduced pressure. Recrystallization is a common method for purification. The choice of recrystallization solvent depends on the polarity and solubility of the specific enaminone derivative, which is influenced by the substituent on the aryl ring. For instance, a more polar substituent might require a more polar solvent system for effective purification. Common purification procedures involve washing the crude product with water and a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried and the solvent is evaporated to yield the final product.
The following interactive data tables summarize the influence of various factors on the synthesis of 4-(arylamino)pent-3-en-2-one and its analogues.
Table 1: Effect of Solvent on the Yield of 4-(Phenylamino)pent-3-en-2-one researchgate.net
| Solvent | Yield (%) |
| Methanol | 98 |
| Ethanol | 87 |
| Toluene | 70 |
| Benzene | 76 |
| Chloroform | 54 |
| Dichloromethane | 55 |
Table 2: Qualitative Influence of Substituent Position on Aniline on the Yield of 4-(Arylamino)pent-3-en-2-one
| Substituent Position | General Effect on Yield | Rationale |
| ortho | Decreased | Steric hindrance impeding the approach of the amine to the carbonyl group. |
| meta | Moderate | Primarily electronic effects influencing the nucleophilicity of the amine. |
| para | High | Minimal steric hindrance and direct electronic influence on the amine's nucleophilicity. |
Advanced Structural Characterization of 4 2 Methylanilino Pent 3 En 2 One
Crystallographic Studies
Single Crystal X-ray Diffraction Analysis
Crystals of 4-(2-Methylanilino)pent-3-en-2-one suitable for X-ray diffraction were obtained and analyzed at a temperature of 100 K. iucr.org The analysis confirmed the molecular formula as C₁₂H₁₅NO and provided detailed crystallographic data. iucr.org The compound crystallizes in the monoclinic system with the space group P 2₁/c. iucr.org
Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₅NO |
| Formula Weight | 189.25 |
| Temperature | 100 K |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 7.5674 (7) |
| b (Å) | 11.5075 (9) |
| c (Å) | 12.0996 (11) |
| β (°) | 92.154 (5) |
| Volume (ų) | 1052.91 (16) |
| Z | 4 |
The study reveals that the pentenone backbone of the molecule is approximately planar. iucr.orgnih.gov The planarity is significant, with the greatest displacement of any atom from the mean plane of the pentenone backbone being a mere 0.033 (2) Å. iucr.orgnih.gov This structural feature is largely influenced by the presence of an intramolecular hydrogen bond. iucr.orgnih.gov
A key feature of the molecular structure is a strong intramolecular hydrogen bond between the amine hydrogen (N—H) and the carbonyl oxygen (C=O). iucr.orgnih.gov This interaction forms a six-membered ring-like structure (N—C—C—C—O—H), which enhances the stability and planarity of the pentenone fragment. iucr.orgnih.gov The specific geometric parameters of this hydrogen bond have been precisely determined. iucr.org
Intramolecular Hydrogen Bond Geometry (Å, °)
| Bond | Distance/Angle |
|---|---|
| N₁—H₁ | 0.91 |
| H₁⋯O₁ | 1.90 |
| N₁⋯O₁ | 2.635 (2) |
| N₁—H₁⋯O₁ Angle | 136.4° |
The carbon-carbon bond lengths within the pentenone backbone are not uniform, which points to a delocalized system with significant double-bond character in specific locations. iucr.orgnih.gov The bond between atoms C2 and C3 is considerably shorter than the bond between C3 and C4, confirming the presence of an unsaturated C=C bond. iucr.orgnih.gov This asymmetry is a classic indicator of the enaminone tautomeric form. iucr.orgnih.gov
Selected Carbon-Carbon Bond Distances (Å)
| Bond | Length (Å) |
|---|---|
| C₂–C₃ | 1.383 (3) |
| C₃–C₄ | 1.420 (2) |
The molecule is not entirely planar. The aromatic tolyl group is significantly twisted out of the plane of the pentenone backbone. The dihedral angle, defined as the angle between the plane of the benzene (B151609) ring and the N–C–C–C–O plane, is 49.53 (5)°. iucr.org This large angle is attributed to the steric hindrance caused by the methyl group at the ortho position of the aniline (B41778) ring, which prevents a more coplanar arrangement. nih.gov In related compounds where the methyl group is in the para position, this dihedral angle is significantly smaller, around 29.90 (4)°. nih.gov
The crystallographic analysis at 100 K revealed that all of the methyl groups within the molecule exhibit rotational disorder. iucr.org This disorder is modeled as the methyl groups occupying two distinct orientations, with each orientation having an equal occupancy of 50%. iucr.org This phenomenon is common in crystal structures where thermal energy allows for the rotation of small, symmetric groups.
Crystal Packing Analysis and Intermolecular Interactions
Hydrogen Bonding Networks
A dominant feature of the molecular structure of this compound is a strong intramolecular N-H···O hydrogen bond. researchgate.net This interaction occurs between the amine hydrogen and the carbonyl oxygen, forming a stable six-membered ring. This type of hydrogen bond is a hallmark of β-enaminones and contributes to the planarity of the pentenone moiety. researchgate.netnih.gov The intramolecular N···O distance in the related 4-(2,3-Dimethylanilino)pent-3-en-2-one is 2.6348 (13) Å, which is significantly shorter than when the ligand is coordinated to a metal. nih.gov
In addition to the intramolecular hydrogen bond, the crystal structure is further stabilized by intermolecular interactions. In the crystal lattice of the analogous 4-(2,3-Dimethylanilino)pent-3-en-2-one, molecules are linked by C-H···O hydrogen bonds, which form chains that propagate along the nih.gov crystal direction. nih.gov It is highly probable that this compound engages in similar intermolecular C-H···O hydrogen bonding, creating a robust three-dimensional network.
π-π Stacking Interactions
While direct evidence for π-π stacking interactions in this compound is not explicitly detailed in the available abstracts, the presence of aromatic rings in the crystal structure suggests the potential for such interactions. In many organic crystal structures, parallel or offset arrangements of aromatic rings lead to stabilizing π-π stacking. The extent of these interactions would depend on the specific packing arrangement and the interplanar distances between the aromatic rings of adjacent molecules. The significant dihedral angle between the aryl ring and the enaminone plane may influence the geometry and strength of any potential π-π stacking. nih.gov
Spectroscopic Investigations
Spectroscopic analysis provides crucial insights into the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbons. The carbonyl carbon is expected to be in the range of 190-200 ppm. The olefinic carbons would also have distinct chemical shifts, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on general values for β-enaminones and related structures)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 190 - 200 |
| Olefinic Carbon (N-C=) | - | 160 - 165 |
| Olefinic Carbon (=C-H) | 5.0 - 5.5 | 95 - 100 |
| Aromatic Carbons | - | 115 - 140 |
| Aromatic Protons | 6.8 - 7.5 | - |
| N-H Proton | 10.0 - 12.0 | - |
| Acetyl CH₃ | 1.9 - 2.2 | 20 - 25 |
| Olefinic CH₃ | 1.8 - 2.1 | 15 - 20 |
| Aromatic CH₃ | 2.2 - 2.5 | 17 - 22 |
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The strong intramolecular N-H···O hydrogen bond would cause a significant red shift and broadening of the N-H stretching vibration, which would be expected to appear in the region of 3200-2800 cm⁻¹. The C=O stretching vibration would be observed around 1600-1620 cm⁻¹, a lower frequency than a typical ketone due to conjugation and the intramolecular hydrogen bond. The C=C stretching vibration of the enamine system would appear in the 1550-1580 cm⁻¹ region. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and aliphatic groups.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3200 - 2800 | Broad, Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (H-bonded, conjugated) | 1620 - 1600 | Strong |
| C=C Stretch (conjugated) | 1580 - 1550 | Strong |
| Aromatic C=C Stretch | 1500, 1450 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated enaminone system. The extensive conjugation involving the tolyl group, the enamine, and the carbonyl group would lead to a bathochromic (red) shift of the main absorption band compared to simpler enones. Theoretical and experimental studies on similar compounds like 4-methyl-3-penten-2-one show that the electronic properties and HOMO-LUMO energy gap can be effectively studied using UV-Vis spectroscopy in conjunction with computational methods. The primary absorption band would likely be due to a π→π* transition, with a weaker n→π* transition at a longer wavelength.
Table 3: Predicted UV-Vis Absorption for this compound
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π→π | 300 - 350 | High |
| n→π | > 350 | Low |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Composition and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for confirming its molecular composition and elucidating its structure through fragmentation analysis.
Molecular Composition Determination
The molecular formula of this compound is C₁₂H₁₅NO. nih.gov In ESI-MS, which is a soft ionization technique, the compound is typically observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. This ion's high abundance allows for the unambiguous determination of the monoisotopic mass.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion. The theoretical exact mass of this compound is 189.115364102 Da. nih.gov HRMS can measure this with a high degree of precision, differentiating it from other compounds with the same nominal mass but different elemental formulas.
Table 1: HRMS Data for the Protonated Molecular Ion of this compound
| Ion | Theoretical m/z |
| [C₁₂H₁₅NO + H]⁺ | 190.12319 |
Note: The table displays the calculated m/z for the protonated molecule.
Fragmentation Patterns
Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), provide insight into the compound's structure by breaking the parent ion into smaller, characteristic fragment ions. xmu.edu.cn The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the most labile bonds, guided by the stability of the resulting charged fragments and neutral losses.
The structure of this compound features several key functional groups that influence its fragmentation: a 2-methylanilino group, a pent-3-en-2-one (B7821955) backbone, and a C=N-C=C-C=O conjugated system. The fragmentation pathways are dictated by the presence of the carbonyl group, the C-N bond, and the aromatic ring.
Key fragmentation pathways for ketones often involve cleavage adjacent to the carbonyl group, leading to the formation of stable acylium ions. chemguide.co.uklibretexts.orglibretexts.org For this compound, a prominent fragmentation would be the cleavage of the C-C bond alpha to the carbonyl group. Another significant fragmentation route involves the cleavage of the C-N bond linking the pentenone chain to the methylanilino moiety.
Table 2: Plausible Fragmentation Patterns for [M+H]⁺ of this compound
| Proposed Fragment Ion | Formula of Fragment | Theoretical m/z | Description of Neutral Loss |
| [M+H]⁺ | [C₁₂H₁₆NO]⁺ | 190.123 | - |
| Fragment 1 | [C₁₀H₁₂N]⁺ | 146.096 | Loss of CH₃CHO (acetaldehyde) |
| Fragment 2 | [C₇H₈N]⁺ | 106.065 | Loss of C₅H₈O (pentenone) |
| Fragment 3 | [C₈H₁₀]⁺ | 106.078 | Loss of C₄H₅NO (azetinone derivative) |
| Fragment 4 | [CH₃CO]⁺ | 43.018 | Formation of acylium ion |
Note: This table presents a simplified, theoretical fragmentation pattern based on common fragmentation rules for similar chemical structures.
Electronic Structure and Bonding Characteristics
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For compounds similar to 4-(2-methylanilino)pent-3-en-2-one, DFT calculations have been employed to determine key structural features. For instance, in the related compound 4-(2,3-Dimethylanilino)pent-3-en-2-one, DFT calculations reveal a dihedral angle of 53.43 (4)° between the aryl ring and the mean plane of the aminoacrylaldehyde group [N—C=C—C=O]. nih.govdoaj.org This twisting is a common feature in such molecules and is influenced by the substitution pattern on the aromatic ring. nih.gov
The pentenone backbone in these types of enamino ketones is roughly planar, a feature enhanced by an intramolecular N-H⋯O hydrogen bond. nih.gov This planarity, however, can be distorted. In 4-(2-methyl-anilino)pent-3-en-2-one, the greatest displacement of an atom from the pentenone plane is a mere 0.033 (2) Å. nih.gov The bond lengths within the pentenone backbone show asymmetry, indicating the presence of unsaturated bonds. For example, the C2–C3 bond distance is shorter than the C3–C4 distance, suggesting a more double-bond-like character for the former. nih.gov The specific geometry of the free ligand can differ significantly from its geometry when coordinated to a metal, with notable changes in the N⋯O distance and the dihedral angle between the benzene (B151609) ring and the pentenone backbone. nih.gov
| Parameter | Value |
| Dihedral Angle (Aryl Ring vs. Aminoacrylaldehyde Plane) | 53.43 (4)° (for 4-(2,3-Dimethylanilino)pent-3-en-2-one) |
| Maximum Atomic Displacement from Pentenone Plane | 0.033 (2) Å |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding within a molecule, akin to Lewis structures. wikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization and hyperconjugation effects. uni-muenchen.dersc.org In systems with intramolecular hydrogen bonds, like the N-H⋯O bond in this compound, NBO analysis can quantify the strength and nature of these interactions. nih.gov
NBO analysis partitions the wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The analysis provides information on hybridization, bond polarity, and the delocalization of electron density from Lewis-type (bonding or lone pair) orbitals to non-Lewis-type (antibonding or Rydberg) orbitals. These delocalizations are indicative of deviations from an idealized Lewis structure and are crucial for understanding the electronic properties of conjugated systems like enaminoketones. wikipedia.orgwisc.edu The energy of these donor-acceptor interactions can be estimated using second-order perturbation theory. uni-muenchen.de
Computational modeling allows for the visualization and analysis of molecular orbitals (MOs) and the distribution of electron density within a molecule. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The HOMO is typically associated with the electron-rich regions of the molecule, such as the enamine and phenyl ring, while the LUMO is associated with the electron-deficient regions, like the carbonyl group.
The charge distribution within the molecule is influenced by the electronegativity of the atoms and the delocalization of electrons. The nitrogen and oxygen atoms will carry partial negative charges, while the carbonyl carbon and the protons involved in the N-H bond will have partial positive charges. This charge distribution is a key factor in the molecule's intermolecular interactions and its behavior in different solvent environments.
Tautomerism and Isomerism in Enaminoketones
Enaminoketones like this compound can exist in different tautomeric forms, primarily the keto-enamine and the enol-imine forms. nih.gov The keto-enamine form is characterized by a ketone group (C=O) and an enamine moiety (C=C-N), while the enol-imine form contains an enol group (C=C-OH) and an imine moiety (C=N).
In many cases, the keto-enamine form is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, forming a six-membered pseudo-aromatic ring. youtube.comresearchgate.net This stabilization often makes the keto-enamine tautomer more stable than the enol-imine form. researchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent and the specific substituents on the molecule. nih.govyoutube.com For similar systems, the keto-enamine form is generally found to be the predominant tautomer. nih.gov
| Tautomeric Form | Key Functional Groups | Stabilizing Factors |
| Keto-Enamine | Ketone (C=O), Enamine (C=C-N) | Intramolecular N-H⋯O hydrogen bond, pseudo-aromaticity |
| Enol-Imine | Enol (C=C-OH), Imine (C=N) |
Due to the presence of a carbon-carbon double bond in the pentenone backbone, this compound can exist as geometrical isomers, specifically the Z and E configurations. wikipedia.org The designation of Z (from the German zusammen, meaning together) or E (from the German entgegen, meaning opposite) is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. wikipedia.orgkhanacademy.org
For the C3=C4 double bond, the priority of the substituents on each carbon atom is determined. If the higher priority groups on each carbon are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. wikipedia.orgkhanacademy.org In the case of this compound, the IUPAC name is often given as (Z)-4-(2-methylanilino)pent-3-en-2-one, indicating that the Z isomer is the commonly referred to or more stable form. nih.gov The stability of the Z versus the E isomer can be influenced by steric hindrance and the potential for intramolecular hydrogen bonding, which is favored in the Z configuration, contributing to its stability.
Factors Influencing Tautomeric Equilibria and Stability
The stability of the tautomeric forms of this compound is not governed by a single factor but rather by a combination of intramolecular hydrogen bonding, resonance stabilization, and steric effects. This compound can theoretically exist in different tautomeric forms, including a keto-imine and a keto-enamine form. However, the keto-enamine tautomer is overwhelmingly favored due to several stabilizing contributions. quora.commasterorganicchemistry.comlibretexts.org
Intramolecular Hydrogen Bonding: The most significant factor stabilizing the keto-enamine tautomer is a strong intramolecular hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen (C=O). nih.govnih.gov This interaction creates a stable six-membered pseudo-ring (N—H⋯O=C—C=C). libretexts.org This hydrogen bond is confirmed by crystallographic data, which shows a short N⋯O distance of 2.6348 (13) Å in a related dimethylanilino derivative. nih.gov The presence of this bond significantly lowers the energy of the keto-enamine form, making it much more stable than the open-chain keto-imine tautomer. masterorganicchemistry.com
Conjugation and Resonance: The keto-enamine form benefits from a conjugated system (O=C-C=C-N) that allows for electron delocalization across the molecule. The lone pair of electrons on the nitrogen atom participates in this resonance, which further stabilizes the molecule. quora.com The observed bond lengths, which are intermediate between typical single and double bonds, provide physical evidence for this electron delocalization. nih.gov This extended conjugation is a powerful stabilizing force. masterorganicchemistry.com
Steric and Solvent Effects: The presence of the methyl group at the ortho position of the aniline (B41778) ring introduces steric strain. This forces the phenyl ring to rotate out of the plane of the enaminone moiety, as evidenced by the measured dihedral angle of 49.53 (5)°. nih.gov This rotation can slightly disrupt the conjugation between the phenyl ring and the enaminone system, but the stabilizing effects of the intramolecular hydrogen bond and the primary conjugated system are dominant.
The nature of the solvent can also influence tautomeric equilibria. quora.com Nonpolar solvents typically favor the intramolecularly hydrogen-bonded keto-enamine tautomer, as the stabilizing hydrogen bond is not disrupted by solvent molecules. In polar protic solvents, there can be competition between intra- and intermolecular hydrogen bonds, but the intramolecular arrangement in compounds like this is often very resilient.
The table below summarizes key structural parameters from crystallographic studies that illustrate these stabilizing factors.
Interactive Table 1: Selected Bond Lengths and Dihedral Angles
| Compound | C=O Bond (Å) | C-N Bond (Å) | N⋯O Distance (Å) | Phenyl-Enaminone Dihedral Angle (°) | Reference |
|---|---|---|---|---|---|
| This compound | Data not specified | Data not specified | ~2.63 | 49.53 (5) | nih.gov |
Reactivity and Mechanistic Investigations
Ligand Behavior in Coordination Chemistry
As a β-enaminoketone, 4-(2-Methylanilino)pent-3-en-2-one possesses a unique electronic and structural profile that makes it an effective ligand for a variety of metal ions. Its behavior in coordination chemistry is defined by its coordination modes, the chelate effect, and the resulting stereochemistry of the metal complexes.
This compound typically functions as a bidentate ligand, coordinating to metal centers through its nitrogen and oxygen atoms. umb.edunih.gov The molecule exists in a (Z)-conformation, which places the amino group and the carbonyl group in a cis arrangement across the C=C double bond. nih.govmasterorganicchemistry.com This geometry is crucial as it pre-organizes the donor atoms for chelation. In its free state, the ligand features a nearly planar pentenone backbone, stabilized by a strong intramolecular N-H⋯O hydrogen bond. umb.edu
Upon complexation with a metal ion, such as rhodium, this intramolecular hydrogen bond is broken, and the nitrogen and oxygen atoms bind to the metal center, forming a stable six-membered chelate ring. umb.edu This N,O-bidentate coordination is a primary mode of binding for this class of ligands, leading to the formation of various metal complexes. umb.edunih.gov The interaction is a classic example of Lewis acid-base chemistry, where the metal ion acts as the Lewis acid (electron pair acceptor) and the N and O atoms of the ligand act as Lewis bases (electron pair donors). researchgate.net
The formation of a chelate ring by this compound with a metal ion results in a significant increase in the stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect. researchgate.netwikipedia.orgresearchgate.net The enhanced stability is primarily driven by a favorable change in entropy. wikipedia.orgresearchgate.net When a bidentate ligand like this compound replaces two monodentate ligands, the total number of independent particles in the solution increases, leading to a positive entropy change (ΔS), which makes the free energy change (ΔG) more negative and the complex formation more favorable. wikipedia.orgyoutube.com
The stability of these metal-enaminoketone complexes can be classified into thermodynamic and kinetic stability. unl.edulibretexts.org Thermodynamic stability relates to the position of the equilibrium between the free metal ion and the complex; a high formation constant (K) indicates high thermodynamic stability. youtube.comunl.edu Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition; complexes that react slowly are termed inert, while those that react quickly are labile. unl.edulibretexts.org Metal complexes of this compound are generally expected to be thermodynamically stable due to the chelate effect. wikipedia.orgnih.gov
Structural data from X-ray crystallography provides evidence for the formation of a stable chelate. Upon coordination to a rhodium center, the N⋯O distance within the ligand increases significantly (by approximately 0.2 Å), indicating the opening of the N-H⋯O "pincer" to accommodate the metal ion. umb.edunih.gov This structural rearrangement is a hallmark of chelation.
| Parameter | Free Ligand | Coordinated to Rhodium | Change upon Coordination |
|---|---|---|---|
| N···O Intramolecular Distance | Relatively Short (due to H-bond) | Significantly Increased (~0.2 Å) | Indicates opening of N,O-pincer to bind metal |
| Dihedral Angle (Benzene Ring vs. Pentenone Plane) | ~49.53° | Significantly different | Reflects conformational changes to accommodate other ligands in the coordination sphere |
The coordination of this compound to a metal center has profound stereochemical consequences. The (Z)-configuration of the ligand is essential for its bidentate chelation. nih.gov The geometry of the resulting metal complex is dictated by the coordination number of the central metal atom. youtube.com For example, coordination to a metal ion that favors a square planar or octahedral geometry will force the ligand into a specific spatial arrangement. youtube.com
Mechanistic Aspects of Chemical Reactions Involving this compound
While extensively studied as a ligand, detailed mechanistic investigations into the chemical reactions of this compound itself are less common in the available literature. However, based on the reactivity of related enaminoketones and organometallic complexes, we can discuss potential reaction pathways and kinetic aspects.
Chemical reactions involve the transformation from reactants to products via a high-energy state known as the transition state. masterorganicchemistry.comyoutube.com A transition state is an unstable, fleeting arrangement of atoms with partial bonds and cannot be isolated. masterorganicchemistry.comyoutube.com Its structure represents the energy maximum along a reaction coordinate. youtube.com
For a reaction involving a complex of this compound, such as an oxidative addition, the transition state would involve the simultaneous formation of new bonds and the breaking of old ones. For instance, in a hypothetical concerted oxidative addition of a molecule like H₂ to a metal complex containing this ligand, the transition state would be a three-center arrangement [M(H₂)] where the H-H bond is partially broken and the new M-H bonds are partially formed. umb.edulibretexts.org The geometry of this transition state—influenced by the steric bulk of the tolyl group on the enaminoketone ligand—would determine the activation energy and, consequently, the rate of the reaction. Pyrolysis reactions of related oxide compounds are also believed to proceed through cyclic, five-membered transition states. unl.edu
Kinetic studies provide crucial insights into reaction mechanisms by measuring reaction rates and their dependence on reactant concentrations, temperature, and other factors. nih.govmpg.de For reactions involving metal complexes, kinetics can help elucidate the sequence of elementary steps in a catalytic cycle, such as ligand association/dissociation, oxidative addition, migratory insertion, and reductive elimination. wikipedia.orglibretexts.org
Oxidative addition, a key step in many catalytic cycles, can proceed through several mechanisms, each with a distinct kinetic profile: umb.eduwikipedia.orglibretexts.org
Sₙ2-type Mechanism: This two-step pathway involves a nucleophilic attack by the metal on the substrate. It is common for polarized substrates like alkyl halides and is accelerated in polar solvents. umb.edulibretexts.org
Radical Mechanism: This pathway involves single-electron transfer steps and the formation of radical intermediates. It can be initiated by light or an initiator and may show complex kinetics, including induction periods. umb.edu
Role of Intramolecular Hydrogen Bonding in Reactivity and Stability
A key feature of this compound and related β-enaminones is the presence of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen (O). nih.gov This interaction forms a stable six-membered pseudo-ring, which significantly influences the compound's stability, conformation, and reactivity. ijnc.ir
This intramolecular hydrogen bonding is a determining factor in the tautomeric equilibrium of β-enaminones. ijnc.ir Tautomerism in these systems involves the interconversion between the keto-enamine and the enol-imine forms. libretexts.org The stability conferred by the hydrogen-bonded six-membered ring generally makes the keto-enamine tautomer more favorable. ijnc.irijnc.ir In many cases, this stabilization is so significant that the enol form is the predominant species at equilibrium, particularly when additional stabilizing factors like extended conjugation are present. libretexts.orgyoutube.com
The solvent can also play a role in the tautomeric equilibrium. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often more stable, whereas polar solvents can stabilize the keto form. youtube.com
The table below details the characteristics and consequences of the intramolecular hydrogen bond in this compound and similar compounds.
| Aspect of Hydrogen Bonding | Description | Impact on the Molecule |
| Formation | Occurs between the N-H proton and the carbonyl oxygen. nih.gov | Creates a stable six-membered pseudo-aromatic ring. ijnc.ir |
| Strength | Influenced by electronic effects of substituents. ijnc.irruc.dk | Stronger hydrogen bonds lead to increased molecular stability. ijnc.ir |
| Conformational Preference | Stabilizes the Z-isomer of the C=C double bond. nih.gov | The Z-configuration is the favored conformation in the solid state. nih.gov |
| Tautomerism | Favors the keto-enamine tautomer over the enol-imine form. ijnc.ir | The keto-enamine form is generally more stable. ijnc.irijnc.ir |
| Reactivity | Reduces the reactivity of the N-H and C=O groups involved in the bond. | The hydrogen bond must be broken for reactions involving these groups to occur. |
Derivatives and Analogues of 4 2 Methylanilino Pent 3 En 2 One
Systematic Modification of the Anilino Moiety
The introduction of substituents onto the anilino ring of 4-anilinopent-3-en-2-one derivatives significantly influences the molecule's electronic and steric landscape. The nature and position of these substituents can alter the electron density distribution and the spatial arrangement of the molecule.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the aromatic ring and the nitrogen atom. This enhanced electron density can affect the strength of the intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), pull electron density away from the ring and the nitrogen atom, which can influence the molecule's reactivity and spectroscopic properties. The electronic effects of substituents are often quantified using Hammett constants, which provide a measure of the electron-donating or -withdrawing ability of a group. bris.ac.uk
The interplay of electronic and steric effects is complex. For example, a substituent might be electronically withdrawing but sterically small, or vice versa. Understanding these combined effects is crucial for designing derivatives with specific properties for various applications. researchgate.netresearchgate.netnih.gov
The synthesis of substituted anilino derivatives of 4-(2-methylanilino)pent-3-en-2-one typically involves the condensation reaction between a substituted aniline (B41778) and a β-diketone, such as acetylacetone (B45752). This reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be heated to facilitate the reaction.
For example, the synthesis of 4-(2,3-dimethylanilino)pent-3-en-2-one is achieved through the reaction of 2,3-dimethylaniline (B142581) with acetylacetone. nih.gov Similarly, other derivatives can be prepared by using appropriately substituted anilines. The general reaction involves the nucleophilic attack of the primary amine of the aniline derivative on one of the carbonyl carbons of the β-diketone, followed by the elimination of a water molecule to form the enaminone.
The characterization of these synthesized derivatives is carried out using a variety of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the molecule. The presence of a strong absorption band for the C=O group and a band for the N-H stretching vibration are characteristic. The position of these bands can provide information about the strength of the intramolecular hydrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the derivatives. The chemical shifts of the protons and carbons provide information about their electronic environment. For instance, the chemical shift of the N-H proton can indicate the strength of the hydrogen bond.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can help confirm the structure.
The purity of the synthesized compounds is often checked using techniques like Thin Layer Chromatography (TLC) and by determining their melting points. nih.gov
Variations in the Pentenone Backbone
Modifying the pentenone backbone of this compound offers another avenue for creating structural analogues with different properties. This is typically achieved by using different β-diketones in the synthesis.
A wide variety of β-diketones can be used in the condensation reaction with anilines to produce structural analogues of this compound. nih.gov The classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. nih.govnih.gov This allows for the preparation of β-diketones with diverse substituents. nih.gov
By replacing acetylacetone with other β-diketones, the methyl groups at the ends of the pentenone chain can be substituted with other alkyl or aryl groups. For instance, using benzoylacetone (B1666692) would result in an analogue with a phenyl group instead of one of the methyl groups. The use of dibenzoylmethane (B1670423) would lead to an analogue with two phenyl groups. nih.gov Furthermore, fluorinated β-diketones can be used to introduce fluorine atoms into the backbone, which can significantly alter the electronic properties and reactivity of the resulting enaminone. nih.gov
Below is a table illustrating some examples of β-diketones that can be used to generate analogues and the resulting structural changes in the enaminone product.
| β-Diketone Precursor | R1 Group on Enaminone | R2 Group on Enaminone |
| Acetylacetone | -CH₃ | -CH₃ |
| Benzoylacetone | -C₆H₅ | -CH₃ |
| Dibenzoylmethane | -C₆H₅ | -C₆H₅ |
| Trifluoroacetylacetone | -CF₃ | -CH₃ |
| Thenoyltrifluoroacetone | 2-thienyl | -CF₃ |
Table showing examples of β-diketone precursors and the corresponding R1 and R2 groups on the resulting enaminone backbone.
Altering the pentenone backbone has a profound impact on the molecular conformation and chemical reactivity of the resulting enaminone.
Molecular Conformation: The size and nature of the substituents on the pentenone backbone influence the steric interactions within the molecule, which in turn affects its preferred conformation. For example, replacing small methyl groups with bulkier phenyl groups can lead to increased steric hindrance, potentially causing greater twisting of the anilino ring relative to the enaminone plane. The planarity of the enaminone system itself can also be affected. The presence of strong intramolecular hydrogen bonds, a common feature in these types of molecules, plays a significant role in maintaining a relatively planar conformation of the aminopentenone moiety. nih.gov
Reactivity: The electronic nature of the substituents on the backbone directly influences the reactivity of the molecule. Introducing electron-withdrawing groups, such as trifluoromethyl (-CF₃), can increase the acidity of the N-H proton and make the carbonyl carbon more electrophilic. Conversely, electron-donating groups would have the opposite effect. These changes in electronic properties can affect the molecule's ability to act as a ligand in coordination chemistry and its susceptibility to nucleophilic or electrophilic attack. The specific arrangement of atoms in the backbone also dictates the molecule's potential to participate in various cyclization and condensation reactions.
Formation of Schiff Base Derivatives
Schiff bases are compounds containing an azomethine (-C=N-) group and are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). youtube.comfud.edu.ng While this compound is itself the product of a condensation reaction, it still possesses a ketone functional group that can potentially react further to form more complex Schiff base derivatives.
The synthesis of Schiff bases from β-aminoketones can be achieved by reacting the ketone moiety with another primary amine. nih.govyoutube.comnih.gov This reaction would involve the nucleophilic attack of the primary amine on the carbonyl carbon of the pentenone backbone, followed by dehydration to yield a di-imine or a related structure. However, the reactivity of the carbonyl group in this compound is influenced by the delocalization of electrons within the enaminone system and the presence of the intramolecular hydrogen bond, which may affect the conditions required for Schiff base formation.
The formation of Schiff bases is a versatile method for creating new ligands for coordination chemistry. researchgate.netmdpi.comgavinpublishers.com The resulting Schiff base derivatives often exhibit interesting biological activities and can be used to synthesize a wide range of metal complexes. researchgate.netconsensus.app The characterization of these Schiff base derivatives would involve similar techniques as described previously, such as IR, NMR, and mass spectrometry, to confirm the formation of the new imine linkage. fud.edu.ngmdpi.com
Applications in Chemical Sciences Excluding Biological/medical
Ligands in Catalysis
The utility of 4-(2-Methylanilino)pent-3-en-2-one as a ligand in catalysis is a significant area of research, stemming from its ability to form stable complexes with various transition metals. These complexes often exhibit catalytic activity in a range of organic reactions.
The synthesis of metal catalysts incorporating the this compound ligand is typically achieved through the reaction of the ligand with a suitable metal salt. nih.gov The bidentate nature of the ligand, coordinating through the nitrogen and oxygen atoms, allows for the formation of stable chelate rings with metal centers.
One notable example involves its coordination to rhodium. iucr.orgnih.gov Structural studies reveal significant changes in the ligand's geometry upon coordination. For instance, the distance between the nitrogen and oxygen atoms increases by approximately 0.2 Å when coordinated to a metal. nih.gov Furthermore, the dihedral angle between the benzene (B151609) ring and the pentenone backbone, which is 49.53 (5)° in the free ligand, also changes upon complexation. iucr.orgnih.gov These structural alterations are crucial for the resulting catalyst's stability and activity. The synthesis process often involves reacting the enaminoketone with a metal precursor, such as a metal halide or acetate, in an appropriate solvent to yield the desired organometallic complex. nih.gov
For example, rhodium complexes containing bidentate ligands similar to this compound have demonstrated catalytic utility. nih.gov While specific studies detailing the catalytic performance of the 4-(2-methylanilino) derivative are part of a broader research area, the general principle is that the ligand framework can be fine-tuned to control the selectivity and efficiency of catalytic processes. mdpi.com The electronic and steric properties of the 2-methylphenyl group can influence the catalytic center, thereby affecting the outcome of reactions like the asymmetric synthesis of chiral molecules. rsc.org
In the realm of organometallic chemistry, this compound serves as a versatile ligand for the construction of a wide array of organometallic compounds. nih.govfishersci.com Organometallic compounds are defined by the presence of at least one direct, covalent bond between a carbon atom and a metal. nih.gov The resulting complexes, which can range from simple mononuclear species to more complex polynuclear structures, are studied for their unique electronic properties, structural diversity, and reactivity.
The coordination of this compound to a metal center, such as rhodium, creates a stable organometallic complex where the ligand's properties can be systematically modified. nih.govnih.gov The study of these complexes provides fundamental insights into metal-ligand bonding, reaction mechanisms, and the factors that govern catalytic activity. The stability and tunable nature of these enaminoketone complexes make them valuable platforms for developing new catalysts and functional materials. nih.gov
Materials Science Applications
The unique structural and electronic properties of this compound and its derivatives also lend themselves to applications in materials science.
Enaminoketones are a class of compounds that have been investigated for their potential use in liquid crystal technologies. iucr.orgnih.gov Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like or disc-like molecular shape is often a key factor for a compound to exhibit liquid crystalline phases. The structure of this compound, with its somewhat planar core and substituted aromatic ring, suggests that with appropriate structural modifications, it could be a building block for liquid crystalline materials. The dihedral angle between the aryl ring and the enaminone plane is a critical parameter that influences the molecular shape and, consequently, its potential to form liquid crystal phases. nih.gov
The photophysical properties of enaminoketones, including their fluorescence, are another area of active research. iucr.orgnih.gov The extended π-system in this compound, which involves the benzene ring and the enone moiety, is responsible for its absorption and emission of light. The intramolecular hydrogen bond also plays a role in its photophysical behavior. nih.gov Studies on related Schiff base compounds have shown that factors like solvent polarity and the nature of substituents can significantly influence their fluorescence spectra. nih.gov This tunability makes these compounds interesting candidates for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The investigation of how the 2-methyl substitution on the aniline (B41778) ring affects the quantum yield and emission wavelength is a subject of scientific interest. iucr.orgnih.gov
Synthetic Building Blocks and Intermediates
The compound this compound is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the construction of more complex molecular architectures. Its structural features, namely the enamine and ketone functionalities, provide reactive sites for a variety of chemical transformations.
Utility in the Synthesis of Complex Organic Molecules
The primary application of this compound in the synthesis of complex organic molecules lies in its role as a key intermediate in the formation of substituted quinolines. Quinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents and functional materials. wikipedia.orgnih.gov
The synthesis of these complex structures often proceeds through cyclization reactions, where the linear enaminone structure of this compound is transformed into a bicyclic quinoline (B57606) system. This transformation is a powerful method for building molecular complexity in a single step.
Precursors for Heterocyclic Compounds
The most prominent role of this compound as a precursor is in the synthesis of quinolines, specifically through the Combes quinoline synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a β-enaminoketone. In this specific case, this compound, which is itself formed from the condensation of o-toluidine (B26562) and acetylacetone (B45752) (pentane-2,4-dione), undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield a fully aromatic quinoline ring. wikipedia.org
The acid-catalyzed cyclization of this compound specifically leads to the formation of 2,4,8-trimethylquinoline. The substitution pattern of the resulting quinoline is directly determined by the structure of the enaminone precursor. The methyl groups at positions 2 and 4 of the quinoline ring originate from the acetylacetone moiety, while the methyl group at the 8-position comes from the o-toluidine portion of the starting material.
The general transformation can be summarized as follows:
Reaction Scheme: Synthesis of 2,4,8-Trimethylquinoline
| Reactant | Reagent | Product |
| This compound | Acid Catalyst (e.g., H₂SO₄) | 2,4,8-Trimethylquinoline |
This reaction is a classic example of how a relatively simple, acyclic precursor can be efficiently converted into a complex, polycyclic heteroaromatic system. The Combes synthesis and its variations are widely used for preparing 2,4-substituted quinolines. wikipedia.org The conditions for this reaction, such as the choice of acid catalyst and temperature, can be optimized to improve the yield and purity of the final quinoline product. For instance, industrial-scale preparations sometimes utilize polyphosphoric acid (PPA) as a catalyst to enhance the efficiency of the cyclization.
Conclusion and Future Research Directions
Summary of Key Academic Findings
A key finding is the notable change in molecular geometry upon coordination with metal ions. For instance, when complexed with rhodium, the N⋯O distance increases by approximately 0.2 Å, and the dihedral angle between the benzene (B151609) ring and the pentenone backbone shifts significantly, demonstrating its flexibility as a ligand. nih.goviucr.org The structural parameters, particularly the asymmetry in C-C bond distances within the pentenone group, confirm the presence of localized double bonds. nih.gov These foundational studies have positioned 4-(2-Methylanilino)pent-3-en-2-one and its derivatives as versatile building blocks in coordination chemistry. iucr.org
Unexplored Avenues in Synthesis and Derivatization Strategies
While the standard condensation reaction is effective, future research could focus on developing more sustainable and efficient synthetic protocols. Exploring microwave-assisted synthesis, solvent-free "green" chemistry conditions, or novel catalytic systems could reduce reaction times and environmental impact.
The true potential of this compound lies in its derivatization. Future synthetic efforts could be directed towards:
Multidentate Ligands: Introducing additional donor groups onto the aniline (B41778) ring or the pentenone backbone to create more complex and specific metal-binding environments.
Heterocyclic Scaffolds: Utilizing the reactive sites of the molecule to construct novel heterocyclic systems, which could possess unique photophysical or biological properties.
Polymeric Structures: Incorporating the enaminoketone moiety into polymer chains to develop functional materials with tailored thermal, mechanical, or electronic properties.
Asymmetric Derivatives: Synthesizing chiral versions of the ligand for applications in asymmetric catalysis, a largely unexplored area for this class of compounds.
Advanced Spectroscopic and Computational Research Prospects
Current understanding of this compound is primarily based on standard spectroscopic techniques (NMR, IR, UV-Vis) and single-crystal X-ray diffraction. The future beckons for more sophisticated analyses to probe its dynamic and electronic behavior.
Advanced Spectroscopy:
Ultrafast Transient Absorption Spectroscopy: To investigate the excited-state dynamics and photophysical pathways, which is crucial for applications in light-emitting or sensing technologies.
Solid-State NMR: To study the structure and dynamics in the solid phase, providing a bridge between crystallographic data and behavior in bulk materials.
Resonance Raman Spectroscopy: To selectively probe the vibrational modes associated with the chromophoric enaminoketone core and its metal complexes, offering insights into bonding and electronic transitions.
Computational Chemistry:
Time-Dependent Density Functional Theory (TD-DFT): For in-depth analysis of electronic transitions and prediction of UV-Vis spectra, helping to design derivatives with specific optical properties.
Molecular Dynamics (MD) Simulations: To model the behavior of the compound and its metal complexes in different solvent environments or within a material matrix, predicting conformational changes and interactions.
Non-Linear Optical (NLO) Property Calculations: To theoretically screen the potential of new derivatives for applications in photonics and optical devices.
Emerging Applications in Novel Materials and Catalytic Systems
The established ability of this compound to act as a stable ligand for transition metals opens the door to numerous applications. iucr.org
Catalysis:
The steric and electronic properties imparted by the 2-methylphenyl group could be harnessed to develop metal complexes for stereoselective catalysis.
Its rhodium complexes have been noted, suggesting potential for applications in hydroformylation or related carbon-carbon bond-forming reactions. nih.goviucr.org Future work should screen a wider range of metal complexes (e.g., with Palladium, Copper, Iron) for catalytic activity in cross-coupling, oxidation, or reduction reactions.
Materials Science:
Chemical Sensors: The fluorescence properties of enaminoketones could be exploited to design chemosensors. iucr.org Derivatization could lead to sensors that exhibit a turn-on or turn-off fluorescent response upon binding to specific metal ions or anions.
Liquid Crystals: The rigid, planar core of the molecule is a feature found in many liquid crystalline compounds, an area where similar enaminoketones have shown promise. iucr.orgnih.gov
Organic Electronics: The conjugated system of this compound makes it a candidate for investigation as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), especially if its charge transport properties are enhanced through strategic derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
